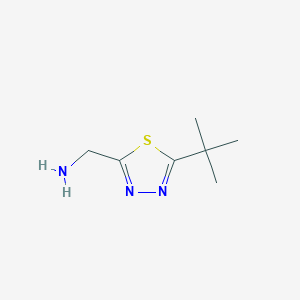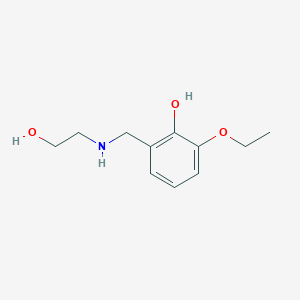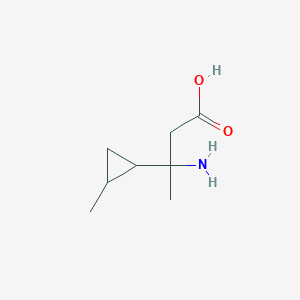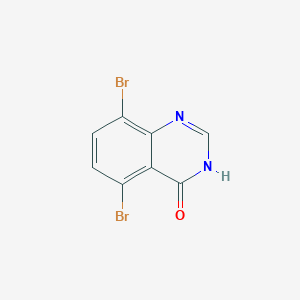
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 5-position and a methanamine group at the 2-position of the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization with formaldehyde to form the thiadiazole ring. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of thiadiazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs. Thiadiazole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties, and this compound may contribute to these research efforts.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the thiadiazole ring can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
- (5-Tert-butyl-1,3,4-thiadiazol-2-yl)amine
- (5-Tert-butyl-1,3,4-thiadiazol-2-yl)ethanamine
- (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol
Uniqueness: (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine is unique due to the presence of both a tert-butyl group and a methanamine group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability, while the methanamine group offers opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanamine |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)6-10-9-5(4-8)11-6/h4,8H2,1-3H3 |
InChI Key |
HKLPSVWLVHARLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13276808.png)
amine](/img/structure/B13276816.png)
![4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)



![(Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13276845.png)

![4-{[(5-Methylfuran-2-yl)methyl]amino}butan-2-ol](/img/structure/B13276863.png)

![(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine](/img/structure/B13276870.png)


